N-Nitrosonornicotine

Carcinogenesis Esophageal Cancer DNA Adducts

Researchers studying esophageal carcinogenesis often face variability in TSNA reference standards, compromising cross-study reproducibility. N-Nitrosonornicotine (NNN) solves this by providing a quantitatively validated, pathway-specific standard. · 10-fold greater α-hydroxylation in esophageal tissue vs. NNK, generating 3.8 pmol pyridyloxobutyl DNA adducts/μmol guanine. · (S)-NNN induces oral cavity tumors in 100% of treated rats; enantiopure forms available for P450 enzymology. · Certified reference material (CRM) grade supports LC-MS/MS and GC-MS method validation per FDA and IARC protocols.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 16543-55-8
Cat. No. B136066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosonornicotine
CAS16543-55-8
SynonymsN'-nitrosonornicotine
N'-nitrosonornicotine, (+-)-isomer
N'-nitrosonornicotine, (S)-isomer
N-nitrosonor-nicotine
N-nitrosonornicotine
nitrosonornicotine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
InChIKeyXKABJYQDMJTNGQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

NNN: Tobacco-Specific Nitrosamine Overview


N-Nitrosonornicotine (NNN, CAS 16543-55-8) is a tobacco-specific nitrosamine (TSNA) formed from nicotine and nornicotine during tobacco curing and smoking [1]. It is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals and strong mechanistic data [2]. NNN is a primary reference standard for quantifying TSNAs in tobacco products, biological matrices, and environmental samples .

Reference Standard

Quantification of tobacco-specific nitrosamines (TSNAs) in tobacco, biological matrices, and environmental samples.

Carcinogenesis Research

Essential for esophageal and oral cavity carcinogenicity studies requiring enantiomer-specific metabolic activation data.

Enantiomer-Selective Workflow

Supports P450 enzyme kinetics and chiral TSNA analysis; racemic NNN may not reflect tissue-specific carcinogen profiles.

Why NNN Generic Substitution Fails


Generic substitution of NNN with other tobacco-specific nitrosamines (TSNAs) is not scientifically valid due to substantial differences in metabolic activation pathways, tissue-specific carcinogenicity, and enantiomer-dependent activity. NNN undergoes α-hydroxylation at either the 2′- or 5′-carbon of its pyrrolidine ring, with the 2′-hydroxylation pathway yielding a reactive pyridyloxobutylating species responsible for esophageal and oral cavity carcinogenesis [1]. This activation profile differs markedly from that of NNK, which produces both methylating and pyridyloxobutylating species [2]. Furthermore, NNN exists as (R)- and (S)-enantiomers that exhibit up to 170-fold differences in catalytic efficiency by cytochrome P450 enzymes [3], and the predominant (S)-enantiomer in tobacco products is a far more potent oral cavity carcinogen than the racemate [4]. These quantitative, pathway-specific differences preclude the use of structurally similar nitrosamines as functional substitutes for NNN in both carcinogenesis research and analytical applications.

⚠️

Metabolic activation pathway mismatch

NNN undergoes α-hydroxylation yielding pyridyloxobutylating species in esophagus; NNK produces both methylating and pyridyloxobutylating species, leading to different tissue-specific adduct profiles.

⚠️

Enantiomer-dependent carcinogenicity

(S)-NNN is the predominant oral cavity carcinogen enantiomer; racemic mixture or (R)-NNN underestimates the hazard and may not transfer to enantioselective analytical or biological contexts.

⚠️

P450 2A enzyme selectivity divergence

Catalytic efficiency of NNN enantiomers varies up to 170-fold across human P450 isoforms; structurally similar nitrosamines show different kinetic profiles, limiting direct substitution in enzymology studies.

Quantitative Evidence Guide: NNN vs Comparators


Esophageal Carcinogenesis: NNN vs NNK α-Hydroxylation

In cultured F344 rat esophagus, the α-hydroxylation of NNN was up to 10-fold greater than that of NNK, and the resulting pyridyloxobutylated DNA adduct level was 3.8 pmol/μmol guanine for NNN versus ≤0.17 pmol/μmol guanine for NNK [1]. This quantitative difference establishes NNN as the primary TSNA responsible for esophageal carcinogenesis and justifies its selection over NNK for studies focused on esophageal cancer mechanisms.

Esophageal α-Hydroxylation: NNN vs NNK
Head-to-head
Up to 10-fold higher α-hydroxylation for NNN; 3.8 vs ≤0.17 pmol adducts/µmol guanine.
Supports NNN selection for esophageal carcinogenesis research; NNK shows lower esophageal activation.
Rat esophagus explant data; model context review needed.
Carcinogenesis Esophageal Cancer DNA Adducts Metabolic Activation Tobacco-Specific Nitrosamines

Enantiomer-Specific Oral Cavity Carcinogenicity

In a chronic rat carcinogenicity study, (S)-NNN induced oral cavity tumors in all treated rats (100% incidence), while (R)-NNN was relatively weakly active and racemic NNN showed intermediate activity [1]. The 2′-hydroxylation:5′-hydroxylation metabolite ratio for (S)-NNN in cultured rat esophagus ranged from 6.22 to 8.06, compared to 1.12–1.33 for (R)-NNN (P<0.001) [2]. This enantioselective activation drives the 100% tumor incidence observed with (S)-NNN.

Oral Cavity Tumor Incidence: (S)- vs (R)-NNN
Head-to-head
(S)-NNN: 100% tumor incidence (12/12 rats); (R)-NNN: weak activity; racemic: intermediate.
Enantiomer-specific oral carcinogenicity; racemic mixture may underestimate reported endpoint.
Chronic drinking water model; enantiomer purity critical for analytical standards.
Chirality Oral Cancer Enantioselective Metabolism CYP2A Enzymes Smokeless Tobacco

P450 2A Enzyme Enantioselectivity for NNN

Human cytochrome P450 2A13 and 2A6, rat P450 2A3, and mouse P450 2A4/2A5 exhibit striking enantioselectivity for NNN α-hydroxylation. The catalytic efficiency (kcat/Km) for (R)-NNN differed by up to 170-fold among P450 2A enzymes, whereas the difference for (S)-NNN was 46-fold [1]. (S)-NNN 2′-hydroxylation was not observed with any P450 2A enzyme tested, whereas (R)-NNN 2′-hydroxylation occurred with Km values of 0.73–66 μM [1]. This demonstrates that enantiomer identity determines both the rate and pathway of metabolic activation.

P450 2A Enantioselectivity
Head-to-head
kcat/Km varies 170-fold for (R)-NNN vs 46-fold for (S)-NNN; (S)-NNN 2′-hydroxylation not detected.
Enantiomer identity determines kinetic pathway; essential for P450 enzymology studies.
Recombinant human P450 2A13/2A6 data; model-specific interpretation.
Cytochrome P450 Enzyme Kinetics Metabolic Activation Structure-Activity Relationship CYP2A13

Lung Tumorigenicity Potency: NNK vs NNN

In a comparative lung tumorigenesis bioassay in female A/J mice, the potency ranking for TSNA and related nitrosamines was: NDMA > NNK > NNAL > NPYR > NNN > NAB [1]. NNK was approximately twice as potent as NNN in liver and lung tissues in a lacZ transgenic mouse mutagenesis study, but NNN showed greater mutagenic activity in aerodigestive tract tissues [2]. This organ-specific potency inversion underscores the distinct carcinogenic profiles of NNN and NNK.

Lung Tumorigenicity: NNK vs NNN
Cross-study
NNK ~2× more potent in lung/liver; NNN ranked 5th of 6 active TSNAs in lung multiplicity.
Organ-specific potency inversion; choose NNN only for aerodigestive tract studies.
A/J mouse intraperitoneal assay; cross-study comparison review.
Lung Carcinogenesis Tumorigenicity Potency Ranking TSNA In Vivo Bioassay

NNN Oxidative Metabolism in Human Liver Microsomes

In human hepatic microsomes, NNN was the best substrate for oxidative metabolism among the tobacco-related carcinogens tested, with a 5′-hydroxylation rate of 31 ± 17 pmol/min/mg protein [1]. The relative rates of oxidative metabolism to electrophiles or their precursors were: NNN > NNK > benzo[a]pyrene > NNAL [1]. This indicates that in human liver, NNN undergoes more rapid bioactivation than NNK or the polycyclic aromatic hydrocarbon benzo[a]pyrene.

Human Liver Microsomal Metabolism
Direct comparison
5′-hydroxylation rate: 31 ± 17 pmol/min/mg; relative rank: NNN > NNK > BaP > NNAL.
NNN shows highest oxidative metabolism rate; supports use as substrate for bioactivation studies.
Human microsomal assay; inter-individual variability noted.
Human Liver Microsomes Oxidative Metabolism TSNA Bioactivation In Vitro Metabolism 5′-Hydroxylation

Rat Esophageal High-Affinity α-Hydroxylation

Rat esophageal microsomes exhibit a high-affinity enzyme for NNN α-hydroxylation with an apparent Km of 49 ± 6.5 μM and Vmax of 113 ± 3.7 pmol/mg/min [1]. The ratio of 2′-hydroxylation to 5′-hydroxylation was 3.2 ± 0.5 across concentrations from 1 μM to 2 mM [1]. In contrast, rat liver microsomes showed no saturation at 2 mM NNN, with 2′-hydroxylation:5′-hydroxylation ratios between 0.23 and 0.71 [1]. This tissue-specific kinetic profile explains why NNN induces esophageal but not liver tumors in rats.

Esophageal High-Affinity Kinetics
Direct comparison
Esophagus: Km=49 µM, Vmax=113 pmol/mg/min; 2′-OH:5′-OH=3.2 vs liver 0.23-0.71.
Tissue-specific saturation kinetics explain organ-specific carcinogenicity; context for mechanistic research.
Rat microsomal data; human tissue extrapolation requires validation.
Esophageal Microsomes Enzyme Kinetics Cytochrome P450 Tissue-Specific Carcinogenesis NNN Bioactivation

NNN Procurement Decision Scenarios


Esophageal Carcinogenesis Studies

Select NNN when the research objective is to study the mechanisms of esophageal cancer initiation. NNN undergoes up to 10-fold greater α-hydroxylation than NNK in esophageal tissue and generates 3.8 pmol pyridyloxobutyl DNA adducts/μmol guanine, compared to ≤0.17 pmol/μmol guanine for NNK [1]. This quantitative advantage makes NNN the appropriate reference standard for esophageal carcinogenesis studies, while NNK is better suited for lung and liver cancer models.

Oral Cavity Carcinogenesis (Smokeless Tobacco)

Select enantiopure (S)-NNN for research on oral cancer from smokeless tobacco. (S)-NNN induces oral cavity tumors in 100% of treated rats, whereas (R)-NNN is weakly active [2]. The 2′-hydroxylation:5′-hydroxylation ratio for (S)-NNN in rat esophagus is 6.22–8.06, compared to 1.12–1.33 for (R)-NNN [3]. Rac-emic NNN underestimates the true carcinogenic hazard; procurement of the (S)-enantiomer is essential for accurate risk assessment and mechanistic studies of oral carcinogenesis.

Cytochrome P450 Enzyme Kinetics Studies

Select enantiopure (R)-NNN and (S)-NNN for P450 enzymology research. The catalytic efficiency (kcat/Km) of P450 2A enzymes for (R)-NNN varies by 170-fold across isoforms, while (S)-NNN varies by 46-fold, and (S)-NNN 2′-hydroxylation is not detected with any P450 2A enzyme [4]. These enantiomer-specific kinetic differences are not observed with NNK or NNAL, making NNN enantiomers uniquely valuable for studying the structural determinants of P450-mediated nitrosamine bioactivation.

TSNA Analytical Method Validation

Select NNN certified reference material (CRM) for developing and validating LC-MS/MS or GC-MS methods to quantify TSNAs in tobacco products, biological fluids, or environmental samples. NNN is included as a certified analyte in NIST SRM 3222 (tobacco filler) alongside NNK [5], and CRM solutions at 1.0 mg/mL in methanol are available for calibration and quality control . NNN is a primary analyte in regulatory compliance testing under FDA tobacco product standards and IARC exposure assessment protocols.

Application
Selection Property
Validation Focus
Esophageal Carcinogenesis Studies
NNN-specific high-affinity α-hydroxylation in esophagus
Esophageal DNA adduct quantification and pathway response
Oral Cavity Carcinogenesis (Smokeless Tobacco)
Enantiopure (S)-NNN, dominant oral carcinogen enantiomer
Oral tumor endpoint review and enantiomer-specific metabolism
Cytochrome P450 Enzyme Kinetics
Enantiomer-dependent kcat/Km variability and metabolic pathway
P450 2A isoform profiling; enantiomer-attribution review
TSNA Analytical Method Development
Certified reference material for LC-MS/MS or GC-MS quantification
Method validation for tobacco products and biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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